N-(2,2-diphenylethyl)-N'-1-naphthylurea
Description
N-(2,2-Diphenylethyl)-N'-1-naphthylurea is a urea derivative featuring a 2,2-diphenylethyl group and a 1-naphthyl substituent. Urea derivatives are characterized by a carbonyl group flanked by two amine groups (NH), enabling strong hydrogen-bonding interactions. The 2,2-diphenylethyl moiety contributes steric bulk and hydrophobicity, while the 1-naphthyl group may enhance aromatic stacking interactions and lipophilicity. Such structural attributes are critical in medicinal chemistry, where urea motifs are leveraged for their binding affinity and metabolic stability .
Properties
IUPAC Name |
1-(2,2-diphenylethyl)-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O/c28-25(27-24-17-9-15-19-14-7-8-16-22(19)24)26-18-23(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-17,23H,18H2,(H2,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXIZSSUAGKEIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Example: N-(2,2-Diphenylethyl)acetamide (4a) and N-(2,2-Diphenylethyl)-4-nitrobenzamide
Amides replace the urea group with a carbonyl-amine linkage. For instance:
- N-(2,2-Diphenylethyl)acetamide (4a) (C₁₆H₁₇NO): Synthesized via acylation of 2,2-diphenylethan-1-amine with acetyl chloride. Key spectral data includes a singlet at δ 1.87 ppm (acetyl CH₃) in ¹H-NMR and a carbonyl carbon at δ 170.1 ppm in ¹³C-NMR .
- N-(2,2-Diphenylethyl)-4-nitrobenzamide : Synthesized via solvent-free ball milling, showcasing an eco-friendly approach. The nitro group enhances electron-withdrawing effects, influencing bioactivity and fragmentation patterns in HRMS (e.g., m/z 347 molecular ion and m/z 269 fragment via benzyl elimination) .
The nitro group in 4-nitrobenzamide enhances bioactivity and electron-withdrawing effects, whereas the naphthyl group in the target urea may optimize lipophilicity .
Sulfonamide Derivatives
Example: N-(2,2-Diphenylethyl)methanesulfonamide (4b)
Sulfonamides feature a sulfonyl group (–SO₂–NH–) instead of urea’s carbonyl.
- N-(2,2-Diphenylethyl)methanesulfonamide (4b) (C₁₅H₁₇NO₂S): Synthesized via sulfonylation, with a sulfonyl CH₃ signal at δ 2.81 ppm in ¹H-NMR. The sulfur atom increases molecular weight (275.37 g/mol) and may improve metabolic stability .
| Parameter | This compound | N-(2,2-Diphenylethyl)methanesulfonamide (4b) |
|---|---|---|
| Functional Group | Urea | Sulfonamide (–SO₂–NH–) |
| Electron Effects | Neutral | Electron-withdrawing (SO₂) |
| Bioactivity | Potential for hydrogen bonding | Enhanced stability and acidity (NH more acidic) |
Key Differences : Sulfonamides are more acidic than ureas due to the electron-withdrawing SO₂ group, affecting solubility and protein interactions .
Thiourea Derivatives
Example: N-(1,1-Dimethylethyl)-N'-(2-methylphenyl)thiourea
Thioureas replace urea’s oxygen with sulfur (–NH–CS–NH–), altering hydrogen-bonding strength.
- N-(1,1-Dimethylethyl)-N'-(2-methylphenyl)thiourea (C₁₂H₁₈N₂S): The thiocarbonyl group reduces hydrogen-bonding capacity but may enhance lipophilicity and metal chelation .
Key Differences : Thioureas are less polar but offer unique coordination chemistry, unlike ureas .
Naphthyl-Containing Analogs
Example: N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide (Compound 3)
Naphthyl groups influence aromatic interactions and solubility.
- Compound 3 (C₂₈H₂₅NO₂): Features a methoxy-naphthyl group, synthesized via column chromatography. Melting point: 110–112°C; UV λmax 241 nm (ε = 12,500) .
| Parameter | This compound | Compound 3 |
|---|---|---|
| Aromatic Substituent | 1-Naphthyl | 6-Methoxy-naphthyl |
| Functional Group | Urea | Amide |
| Synthesis | Likely coupling reaction | Column chromatography (silica gel) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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